1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of fluorobenzyl and methoxyphenethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides.
Attachment of the Methoxyphenethyl Group: This step involves the reaction of the pyrazole intermediate with 3-methoxyphenethyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl or methoxyphenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorobenzyl)-3-(4-methoxybenzyl)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- 1-(4-chlorobenzyl)-3-((4-chlorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-34-24-10-4-5-19(15-24)11-12-30-26(33)25-17-32(16-20-6-2-8-22(28)13-20)31-27(25)35-18-21-7-3-9-23(29)14-21/h2-10,13-15,17H,11-12,16,18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLOCMWQJYTPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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